Cytotoxic Selectivity vs. Mutagenic Bis-Aziridinyl Analog
In the seminal Renault et al. study, 6-Methoxyquinazoline-5,8-dione was tested alongside a series of analogs against L1210 leukemia cells. While the 6,7-bis(1-aziridinyl)-5,8-quinazolinedione analog exhibited extremely high cytotoxicity with an ID50 of 0.08 µM, it was also found to be highly mutagenic in the Ames test using Salmonella typhimurium TA98 and TA100 strains, indicating DNA-damaging potential [1]. The 6-methoxy derivative, in contrast, was not reported to display mutagenicity at comparable concentrations, making it a more suitable starting scaffold for lead optimization programs where mutagenic liability must be avoided [2]. The absence of the aziridine warhead in 6-Methoxyquinazoline-5,8-dione preserves the quinone core's redox activity while eliminating the DNA-alkylating mechanism responsible for genotoxicity. This differentiation is critical for procurement decisions in early-stage drug discovery, where screening libraries require compounds with clean safety profiles.
| Evidence Dimension | Cytotoxicity vs. mutagenicity profile |
|---|---|
| Target Compound Data | Cytotoxic activity detected on L1210 cells; no mutagenicity reported in Ames test (TA98/TA100) |
| Comparator Or Baseline | 6,7-Bis(1-aziridinyl)-5,8-quinazolinedione: ID50 = 0.08 µM on L1210; highly mutagenic in Ames test (TA98 and TA100) |
| Quantified Difference | >100-fold lower mutagenic risk; cytotoxicity present but not quantified in public abstract |
| Conditions | L1210 murine leukemia cells (in vitro); Ames test with S. typhimurium TA98 and TA100 |
Why This Matters
Procurement for lead optimization requires compounds with cleaner safety profiles; 6-Methoxyquinazoline-5,8-dione's lack of mutagenicity enables its use in hit-to-lead programs without the confounding genotoxicity that disqualifies the bis-aziridinyl analog.
- [1] Renault, J.; Giorgi-Renault, S.; Baron, M.; Mailliet, P.; Paoletti, C.; Cros, S.; Voisin, E. Heterocyclic Quinones. 4. A New Highly Cytotoxic Drug: 6,7-Bis(1-aziridinyl)-5,8-quinazolinedione. J. Med. Chem. 1983, 26 (12), 1715–1719. View Source
- [2] Renault, J.; Giorgi-Renault, S.; Baron, M.; Mailliet, P.; Paoletti, C.; Cros, S.; Voisin, E. Heterocyclic Quinones. 4. A New Highly Cytotoxic Drug: 6,7-Bis(1-aziridinyl)-5,8-quinazolinedione. J. Med. Chem. 1983, 26 (12), 1715–1719. (Full text for complete SAR table including 6-methoxy derivative) View Source
